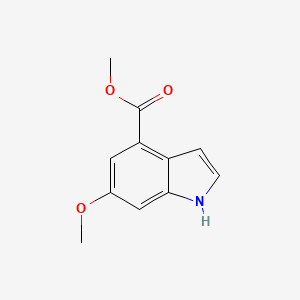
2,2,6,6-Tétraméthyl-3,5-heptanedionato de rubidium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium is a coordination compound where rubidium is complexed with 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and is often used in various chemical applications due to its unique properties.
Applications De Recherche Scientifique
2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium is used in various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coordination compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a stabilizer in certain industrial processes.
Mécanisme D'action
Target of Action
It is known to act as a ligand in various reactions .
Mode of Action
2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium is a stable, anhydrous reagent that undergoes O-additions and C-additions . It acts as an air-stable ligand for metal catalysts , which means it can bind to a central metal atom to form a coordination complex.
Biochemical Pathways
It is known to serve as a substrate for heterocycles , which are compounds containing a closed ring of atoms, at least two of which are different.
Pharmacokinetics
Its physical properties such as boiling point (72-73 °c/6 mmhg) and density (0883 g/mL at 25 °C) are known .
Result of Action
It is used in the synthesis of α-aryl-β-diketones and as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .
Action Environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethyl-3,5-heptanedionato rubidium typically involves the reaction of rubidium hydroxide with 2,2,6,6-tetramethyl-3,5-heptanedione in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where rubidium hydroxide and 2,2,6,6-tetramethyl-3,5-heptanedione are reacted in large reactors. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form rubidium oxide and other by-products.
Substitution: It can participate in substitution reactions where the ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions often use other diketones or similar ligands under controlled temperatures.
Major Products:
Oxidation: Rubidium oxide and other oxidized organic compounds.
Substitution: New coordination compounds with different ligands.
Comparaison Avec Des Composés Similaires
- 2,2,6,6-Tetramethyl-3,5-heptanedionato lithium
- 2,2,6,6-Tetramethyl-3,5-heptanedionato sodium
- 2,2,6,6-Tetramethyl-3,5-heptanedionato potassium
Comparison: 2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium is unique due to the specific properties imparted by the rubidium ion. Compared to its lithium, sodium, and potassium counterparts, the rubidium complex may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
rubidium(1+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2.Rb/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNZQYDNGOYIAK-CFYXSCKTSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Rb+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].[Rb+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19O2Rb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Chloro-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B573177.png)

![8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B573181.png)

![3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione](/img/structure/B573184.png)
